molecular formula C21H18N2O4S B12454366 Methyl 4-({[(naphthalen-2-yloxy)acetyl]carbamothioyl}amino)benzoate

Methyl 4-({[(naphthalen-2-yloxy)acetyl]carbamothioyl}amino)benzoate

Cat. No.: B12454366
M. Wt: 394.4 g/mol
InChI Key: VUODQQYRMAWIEI-UHFFFAOYSA-N
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Description

METHYL 4-({[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]METHANETHIOYL}AMINO)BENZOATE is a complex organic compound with a molecular formula of C20H17NO4. This compound is known for its unique structural features, which include a naphthalene ring and a benzoate ester group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]METHANETHIOYL}AMINO)BENZOATE typically involves multiple steps. One common method includes the reaction of naphthalen-2-yloxyacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-aminobenzoic acid methyl ester in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-({[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]METHANETHIOYL}AMINO)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

METHYL 4-({[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]METHANETHIOYL}AMINO)BENZOATE is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of METHYL 4-({[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]METHANETHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The naphthalene ring and benzoate ester groups allow it to bind to enzymes or receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-({[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]METHANETHIOYL}AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C21H18N2O4S

Molecular Weight

394.4 g/mol

IUPAC Name

methyl 4-[(2-naphthalen-2-yloxyacetyl)carbamothioylamino]benzoate

InChI

InChI=1S/C21H18N2O4S/c1-26-20(25)15-6-9-17(10-7-15)22-21(28)23-19(24)13-27-18-11-8-14-4-2-3-5-16(14)12-18/h2-12H,13H2,1H3,(H2,22,23,24,28)

InChI Key

VUODQQYRMAWIEI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)COC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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